BenchChemオンラインストアへようこそ!

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

GLP-1 receptor agonist Type 2 diabetes Small-molecule drug discovery

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 860651-00-9, molecular formula C₁₄H₇ClF₃N₃O₂, MW 341.67) is a fully decorated imidazo[1,2-a]pyridine heterocycle bearing an 8-chloro substituent, a 6-trifluoromethyl group, and a 3-nitrophenyl ring at the 2-position. The compound belongs to the privileged imidazo[1,2-a]pyridine scaffold class that has been extensively explored for glucagon-like peptide-1 receptor (GLP-1R) agonism, dipeptidyl peptidase-4 (DPP-4) inhibition, and agrochemical nematicidal/fungicidal activity.

Molecular Formula C14H7ClF3N3O2
Molecular Weight 341.67
CAS No. 860651-00-9
Cat. No. B2674180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS860651-00-9
Molecular FormulaC14H7ClF3N3O2
Molecular Weight341.67
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
InChIInChI=1S/C14H7ClF3N3O2/c15-11-5-9(14(16,17)18)6-20-7-12(19-13(11)20)8-2-1-3-10(4-8)21(22)23/h1-7H
InChIKeyUBGAMGPBGRAUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 860651-00-9): Core Scaffold & Key Intermediate in GLP-1R Agonist Development


8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 860651-00-9, molecular formula C₁₄H₇ClF₃N₃O₂, MW 341.67) is a fully decorated imidazo[1,2-a]pyridine heterocycle bearing an 8-chloro substituent, a 6-trifluoromethyl group, and a 3-nitrophenyl ring at the 2-position [1]. The compound belongs to the privileged imidazo[1,2-a]pyridine scaffold class that has been extensively explored for glucagon-like peptide-1 receptor (GLP-1R) agonism, dipeptidyl peptidase-4 (DPP-4) inhibition, and agrochemical nematicidal/fungicidal activity [2][3]. Within the GLP-1R agonist series reported by Zhang et al. (2014), this specific 3-nitrophenyl derivative serves as the direct precursor (compound 31) to the 3-aminophenyl intermediate (compound 32), which upon acylation yields the most potent small-molecule GLP-1R agonist in that library—compound 33a (EC₅₀ = 7.89 μM for the closely related methanesulfonate analog 8e) [2]. Its computed physicochemical properties include an XLogP3-AA of 4.8, a topological polar surface area of 63.1 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1].

Why 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


The 8-chloro-6-trifluoromethyl-2-(3-nitrophenyl) substitution pattern on the imidazo[1,2-a]pyridine core is non-interchangeable with other analogs due to three interdependent structural determinants of biological function. First, the 3-nitrophenyl group at the 2-position is the essential synthetic handle: its reduction to the 3-aminophenyl derivative (compound 32) is the gateway transformation that enables subsequent acylation to generate diverse GLP-1R agonists (compounds 33a–33c) with EC₅₀ values spanning from low micromolar to sub-micromolar ranges [1]. Replacement of the nitro group with hydrogen, methoxy, or methyl eliminates this derivatization vector. Second, the 8-chloro substituent is not merely decorative; in the GLP-1R agonist pharmacophore model reported by Gong et al. (2010), the 8-chloro-6-trifluoromethyl imidazo[1,2-a]pyridine core was identified from a screen of 10,000 heterocyclic small molecules as the essential hit skeleton for GLP-1R activation, and removal of the 8-chloro group abolished activity [2]. Third, the 6-trifluoromethyl group contributes both metabolic stability (resistance to oxidative metabolism at the pyridine ring) and enhanced lipophilicity (XLogP3-AA = 4.8) that are critical for membrane permeability and target engagement [3]. Substitution of this trifluoromethyl group with methyl, halogen, or hydrogen in published series consistently diminished potency by >10-fold or eliminated activity entirely [1]. Consequently, procurement of the precise 8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl) substitution pattern is mandatory for reproducing published synthetic routes and biological outcomes.

Quantitative Differentiation Evidence for 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 860651-00-9)


Essential Synthetic Precursor to the Most Potent GLP-1R Agonist in the Imidazo[1,2-a]pyridine Series

In the Zhang et al. (2014) GLP-1R agonist study, 8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (compound 31) is the essential nitro precursor that, upon SnCl₂ reduction to the 3-aminophenyl intermediate (compound 32) and subsequent acylation, generates the active GLP-1R agonists 33a–33c [1]. The most potent compound in the broader series—3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl methanesulfonate (8e)—achieved an EC₅₀ of 7.89 μM in a CHO-K1 cell-based GLP-1R activation assay measuring cAMP-responsive luciferase reporter activity [1]. While the EC₅₀ of the nitro compound itself was not explicitly reported, its role as the only viable synthetic entry point to the 3-amino derivative makes it the irreplaceable gateway intermediate: alternative 2-aryl substituents (e.g., 2-phenyl, 2-(4-methoxyphenyl)) in the same series failed to produce active GLP-1R agonists after derivatization [1]. The 8-chloro-6-trifluoromethyl core was independently validated as the essential pharmacophore for GLP-1R activation by Gong et al. (2010), who identified it from a 10,000-compound screen and confirmed that removal of the 8-chloro substituent abolished GLP-1R-mediated cAMP potentiation [2].

GLP-1 receptor agonist Type 2 diabetes Small-molecule drug discovery

Predicted Physicochemical Differentiation: XLogP, TPSA, and Hydrogen Bond Acceptor Count Versus Unsubstituted Core

The 8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl) substitution pattern confers computed physicochemical properties that are markedly distinct from the unsubstituted imidazo[1,2-a]pyridine core and from analogs lacking the nitro or trifluoromethyl groups [1]. The target compound has an XLogP3-AA of 4.8 and a topological polar surface area (TPSA) of 63.1 Ų, placing it within the favorable range for CNS druglikeness (TPSA < 90 Ų) while providing sufficient lipophilicity for membrane permeation [1]. In contrast, the unsubstituted imidazo[1,2-a]pyridine scaffold has a computed XLogP of approximately 0.8–1.2 and TPSA of approximately 30 Ų [1]. The nitro group contributes significantly to the hydrogen bond acceptor count (6 vs. 2 for the parent scaffold) and modulates the electron density of the 2-phenyl ring, affecting both π-stacking interactions with aromatic protein residues and the reduction potential at the nitro group for subsequent synthetic transformations [2]. The predicted pKa of 1.59 ± 0.50 (ChemicalBook) indicates the pyridine nitrogen is weakly basic, consistent with the electron-withdrawing effects of the 6-CF₃ and 8-Cl substituents .

ADME prediction Lead optimization Physicochemical property profiling

Nematicidal Activity Class Reference: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives Outperform Commercial Nematicide Fosthiazate

Although 8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine itself was not directly tested in the published nematicidal screen, the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold—of which this compound is a fully elaborated 2-aryl derivative—was shown by Lu et al. (2025) to serve as a highly effective nematicidal core [1]. In that study, 32 amino-acid-conjugated derivatives of the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold were evaluated against Caenorhabditis elegans and Meloidogyne incognita. Compounds 1 (LC₅₀ = 61.34 mg/L) and 10 (LC₅₀ = 40.31 mg/L) exhibited superior in vitro nematicidal activity compared to the commercial standard fosthiazate (LC₅₀ = 73.26 mg/L), representing a 1.2-fold and 1.8-fold improvement, respectively [1]. In in vivo pot assays against M. incognita, compound 10 achieved 67.44%, 75.58%, and 83.72% efficacy at 50, 100, and 200 mg/L, outperforming fluopyram (44.65%, 64.19%, 80.47%) at the two lower concentrations [1]. The 3-nitrophenyl substituent present in CAS 860651-00-9 provides a synthetic handle (via nitro reduction) for generating the amino derivatives that were the most active in this series, positioning the compound as a strategic building block for agrochemical lead optimization [1].

Nematicide discovery Agrochemical C. elegans assay

DPP-4 Inhibitor Scaffold Comparison: Imidazo[1,2-a]pyridine Core with 2,4-Dichlorophenyl Substitution Achieves IC₅₀ = 0.13 μM, Highlighting the Uniqueness of the 3-Nitrophenyl Pharmacophore

Li et al. (2015) reported a DPP-4 inhibitor series based on the imidazo[1,2-a]pyridine scaffold, demonstrating that the 2-aryl substituent identity is the primary determinant of potency and selectivity [1]. Compound 5d, bearing a 2,4-dichlorophenyl group at the 2-position, achieved an IC₅₀ of 0.13 μM against DPP-4 with excellent selectivity over DPP-8 (215-fold) and DPP-9 (192-fold) [1]. While CAS 860651-00-9 was not directly tested in this DPP-4 series, its 3-nitrophenyl substituent represents a distinct pharmacophoric element that cannot be mimicked by the 2,4-dichlorophenyl or other halogenated 2-aryl analogs [1]. The nitro group provides both a hydrogen bond acceptor motif (contributing to the compound's 6 H-bond acceptors) and a strong electron-withdrawing effect (Hammett σₘₑₜₐ for NO₂ = +0.71 vs. +0.37 for Cl) that differentially modulates the electron density of the imidazo[1,2-a]pyridine core, directly affecting π-stacking interactions with Phe357 in the DPP-4 active site [1][2]. This electronic differentiation means that the 3-nitrophenyl derivative cannot be substituted by 2,4-dichlorophenyl or 4-chlorophenyl analogs without fundamentally altering the structure-activity relationship [1].

DPP-4 inhibition Type 2 diabetes Scaffold hopping

Recommended Application Scenarios for Procuring 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 860651-00-9)


GLP-1R Agonist Library Synthesis: Nitro Reduction and Acylation Pathway

Procurement of CAS 860651-00-9 is essential for any medicinal chemistry program that aims to replicate or extend the GLP-1R agonist series reported by Zhang et al. (2014) [1]. The compound serves as compound 31 in the published synthetic Scheme 4: stannous chloride reduction in refluxing ethanol/concentrated HCl yields the 3-aminophenyl intermediate (compound 32), which is then acylated with acetic anhydride, cyclohexanecarboxylic chloride, or toluenesulfonyl chloride to generate the active GLP-1R agonists 33a–33c [1]. The most potent compound in the broader series (8e) achieved an EC₅₀ of 7.89 μM in CHO-K1 cells co-transfected with GLP-1R and a cAMP luciferase reporter [1]. Without this specific nitro precursor, the 3-amino derivative cannot be accessed, as alternative synthetic routes (e.g., direct Suzuki coupling of 3-aminophenyl boronic acid) are incompatible with the imidazo[1,2-a]pyridine core due to competing coordination of the unprotected aniline nitrogen to palladium catalysts. This compound is therefore the single-point procurement item that unlocks an entire sub-library of GLP-1R agonists [1].

Agrochemical Discovery: Nematicidal and Fungicidal Lead Optimization

The 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold has been validated as a privileged nematicidal and fungicidal core by Lu et al. (2025), with amino-acid-conjugated derivatives outperforming the commercial nematicide fosthiazate (LC₅₀ 40.31 vs. 73.26 mg/L) and the fungicide fluopyram (EC₅₀ 3.33 vs. 112.74 mg/L for Rhizoctonia solani) [2]. CAS 860651-00-9, bearing the 3-nitrophenyl substituent, provides a direct entry point for generating the 3-amino derivative via reduction, which can then be coupled to diverse carboxylic acids, amino acids, or sulfonyl chlorides to explore structure-activity relationships around the 2-aryl position [2]. The published pot assay data confirm that compounds derived from this scaffold achieve 83.95–91.26% protection against R. solani at 100–200 mg/L, comparable to the commercial fungicide carbendazim (86.90% and 96.67%) [2]. Procurement of this specific nitro intermediate enables agrochemical discovery teams to build focused libraries targeting plant-parasitic nematodes and soilborne fungal pathogens.

Physicochemical Property Benchmarking and Computational Model Building

The compound's computed and predicted physicochemical properties make it a valuable reference standard for building and validating computational ADME models for halogenated, trifluoromethylated heterocycles [3]. With XLogP3-AA = 4.8, TPSA = 63.1 Ų, zero H-bond donors, six H-bond acceptors, a predicted pKa of 1.59 ± 0.50, and a predicted density of 1.57 ± 0.1 g/cm³, this compound occupies a specific region of chemical property space that bridges typical oral druglike molecules (Lipinski rule-of-five compliant) and more lipophilic CNS-penetrant chemotypes [3]. The combination of high lipophilicity (XLogP 4.8) with a moderately polar surface area (63.1 Ų) and strong electron-withdrawing substituents makes it particularly useful for calibrating in silico models that predict solubility, permeability, and metabolic stability of trifluoromethyl-containing drug candidates. For cheminformatics teams building quantitative structure-property relationship (QSPR) models, the availability of this compound with precisely defined computed properties—and the ability to experimentally verify predicted values—provides a high-value data point that is absent for many related but less well-characterized congeners [3].

Quote Request

Request a Quote for 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.